2-{3-[5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-{3-[5-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[5-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the cyclization of 3-(4-ethoxyphenyl)-1-(naphthalen-1-yl)prop-2-en-1-one using hydrazine hydrate in an acetic acid medium . This reaction results in the formation of the oxadiazole ring, which is a key feature of the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-{3-[5-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
2-{3-[5-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its aromatic and heterocyclic components could be useful in developing new materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interactions with various biological molecules and systems.
Mechanism of Action
The mechanism by which 2-{3-[5-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and aromatic structures allow it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-[5-(4-ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
- 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Uniqueness
What sets 2-{3-[5-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE apart from similar compounds is its specific combination of the oxadiazole ring with the ethoxyphenyl and pyrrolidinyl groups. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H23N3O4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-[3-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C22H23N3O4/c1-2-27-18-10-8-16(9-11-18)22-23-21(24-29-22)17-6-5-7-19(14-17)28-15-20(26)25-12-3-4-13-25/h5-11,14H,2-4,12-13,15H2,1H3 |
InChI Key |
LDXNWKDRPIOEAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)OCC(=O)N4CCCC4 |
Origin of Product |
United States |
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